2,3-Difluorothioanisole
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Overview
Description
2,3-Difluorothioanisole, with the chemical formula C7H6F2S, is an organosulfur compound characterized by the presence of two fluorine atoms attached to a benzene ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorothioanisole typically involves the introduction of fluorine atoms into a thioanisole framework. One common method is the nucleophilic aromatic substitution reaction where a suitable fluorinating agent is used to replace hydrogen atoms on the aromatic ring with fluorine atoms. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as cesium fluoride (CsF) to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and ensure safety. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorothioanisole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioanisole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the fluorine atoms or to modify the sulfur-containing group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Cesium fluoride (CsF), dimethylformamide (DMF)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: De-fluorinated thioanisole derivatives
Substitution: Various substituted thioanisole derivatives
Scientific Research Applications
2,3-Difluorothioanisole finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluorothioanisole involves its interaction with molecular targets through its fluorine and sulfur atoms. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the sulfur atom can undergo oxidation or reduction reactions. These interactions and reactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 2,4-Difluorothioanisole
- 2,5-Difluorothioanisole
- 2,6-Difluorothioanisole
Comparison: Compared to other difluorothioanisole isomers, 2,3-Difluorothioanisole is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. For example, the 2,3-difluoro substitution pattern may result in different electronic and steric effects compared to the 2,4- or 2,5-difluoro isomers, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1,2-difluoro-3-methylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHPBLZNIVMRPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666693 |
Source
|
Record name | 1,2-Difluoro-3-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130922-38-2 |
Source
|
Record name | 1,2-Difluoro-3-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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